molecular formula C9H11ClN2 B6157581 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride CAS No. 1216500-21-8

2,8-dimethylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B6157581
CAS RN: 1216500-21-8
M. Wt: 182.7
InChI Key:
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Description

2,8-Dimethylimidazo[1,2-a]pyridine hydrochloride (DMPH) is an organic compound belonging to the class of imidazopyrazines. It is a colorless solid with a molecular formula of C7H8ClN3. It is a widely used reagent in organic synthesis, particularly in the area of heterocyclic chemistry. It is also used in the synthesis of a variety of biologically active compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride is not well understood. It has been suggested that it may act as a proton donor, leading to the formation of an intermediate that can then be used in a variety of reactions. Additionally, it has been suggested that it may act as a catalyst in the formation of certain heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride are not well understood. It has been suggested that it may have anti-inflammatory and anti-cancer properties, but further research is needed to confirm this. Additionally, it has been suggested that it may have some effects on the central nervous system, but again, further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride in lab experiments is its relatively low cost and ease of use. Additionally, it can be used in a variety of reactions, making it a versatile reagent. However, it does have some limitations. For example, it is not very soluble in water, which can limit its use in certain reactions. Additionally, it can be toxic if ingested, so proper safety precautions must be taken when working with it.

Future Directions

In the future, further research is needed to better understand the mechanism of action of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride and its potential therapeutic applications. Additionally, more research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis and use in lab experiments. Finally, further research is needed to develop methods for the safe and effective use of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride in pharmaceutical and other products.

Synthesis Methods

The synthesis of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride is typically accomplished through the reaction of 2,8-dimethylimidazo[1,2-a]pyridine and hydrochloric acid. The reaction is typically carried out in an aqueous solution at temperatures ranging from room temperature to 80°C. The reaction is typically complete in 5-10 minutes. The product is then isolated by filtration, washed, and then dried.

Scientific Research Applications

2,8-dimethylimidazo[1,2-a]pyridine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. It has also been used in the synthesis of a variety of biologically active compounds, such as those with anti-inflammatory and anti-cancer properties. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including anti-fungal and anti-bacterial agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves the condensation of 2,6-dimethylpyridine with glyoxal in the presence of ammonium acetate to form 2,8-dimethylimidazo[1,2-a]pyridine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylpyridine", "glyoxal", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2,6-dimethylpyridine, glyoxal, and ammonium acetate in a reaction flask.", "Step 2: Heat the mixture to 120-130°C and stir for 6-8 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid and stir for 1 hour.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product under vacuum to obtain 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride." ] }

CAS RN

1216500-21-8

Product Name

2,8-dimethylimidazo[1,2-a]pyridine hydrochloride

Molecular Formula

C9H11ClN2

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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